5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol

PXR antagonism Nuclear receptor pharmacology Drug-drug interaction

5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol (CAS 898924-68-0) is a synthetic trisubstituted pyrimidine derivative belonging to the 6-aryl-2-substituted pyrimidin-4-yl phenol chemotype. Its molecular formula is C21H17F3N2O2 with a molecular weight of approximately 386.37 g/mol; the structure features a 5-phenyl-6-(trifluoromethyl)pyrimidine core coupled via the 4-position to a phenolic ring bearing a 5-((2-methylallyl)oxy) substituent.

Molecular Formula C21H17F3N2O2
Molecular Weight 386.374
CAS No. 898924-68-0
Cat. No. B2924779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol
CAS898924-68-0
Molecular FormulaC21H17F3N2O2
Molecular Weight386.374
Structural Identifiers
SMILESCC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC=CC=C3)O
InChIInChI=1S/C21H17F3N2O2/c1-13(2)11-28-15-8-9-16(17(27)10-15)19-18(14-6-4-3-5-7-14)20(21(22,23)24)26-12-25-19/h3-10,12,27H,1,11H2,2H3
InChIKeyIEWWFTJUALJWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol (CAS 898924-68-0): Baseline Identity and Compound Class for Procurement


5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol (CAS 898924-68-0) is a synthetic trisubstituted pyrimidine derivative belonging to the 6-aryl-2-substituted pyrimidin-4-yl phenol chemotype [1]. Its molecular formula is C21H17F3N2O2 with a molecular weight of approximately 386.37 g/mol; the structure features a 5-phenyl-6-(trifluoromethyl)pyrimidine core coupled via the 4-position to a phenolic ring bearing a 5-((2-methylallyl)oxy) substituent [2]. This compound has been explicitly claimed in U.S. Patents US10550091 and US10947203 as a pregnane X receptor (PXR) antagonist [3]. The trifluoromethyl group at the pyrimidine 6-position contributes to enhanced metabolic stability and lipophilicity, while the 2-methylallyloxy substituent at the phenol 5-position represents a key structural differentiator within this scaffold class [3].

Why Generic Substitution of 5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol Is Not Advisable for PXR-Targeted Research


Within the broader trisubstituted pyrimidine-phenol chemotype, subtle modifications to the aryl substituent at the pyrimidine 5-position and the alkoxy group at the phenol 5-position produce substantial variation in PXR antagonist potency and CYP3A4 inhibition liability [1]. The combination of an unsubstituted 5-phenyl group, a 6-trifluoromethyl group, and a 5-((2-methylallyl)oxy) group on the phenol ring—as embodied in CAS 898924-68-0—defines a specific pharmacophoric profile for high-affinity hPXR competitive binding (IC50 = 10 nM) [2]. Replacing the 5-phenyl with a 4-methoxyphenyl, substituting the trifluoromethyl with hydrogen, or altering the 2-methylallyloxy to a methoxy group significantly alters the binding affinity and functional antagonism at PXR [1]. Procurement of an analog with an ostensibly similar core but differing substitution pattern will not guarantee the same hPXR binding affinity, cellular antagonistic activity, or CYP3A4 interaction profile as documented for CAS 898924-68-0.

Quantitative Differentiation Evidence for 5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol (CAS 898924-68-0) vs. Closest Analogs


hPXR Competitive Binding Affinity: CAS 898924-68-0 vs. Structurally Related PXR Antagonists

CAS 898924-68-0 (designated 'LC-8' in US10550091/US10947203) demonstrates high-affinity competitive binding to human PXR with an IC50 of 10 nM in a TR-FRET competitive binding assay [1]. For comparison, another explicitly exemplified compound from the same patent series (LC-30, BindingDB BDBM429621) also exhibits an IC50 of 10 nM in the same assay format, indicating equipotent target engagement at the hPXR binding site [2]. However, a broader analog (LC-82/LC-88) displayed an EC50 of 1,400 nM in an hPXR transactivation assay, highlighting that relatively minor structural variations within this chemotype can shift functional activity at the receptor by over two orders of magnitude [3]. This binding affinity places CAS 898924-68-0 among the most potent PXR antagonists reported to date, comparable to SJPYT-331 (IC50 = 7.1 ± 0.8 nM), the current benchmark for PXR antagonism [4].

PXR antagonism Nuclear receptor pharmacology Drug-drug interaction

CYP3A4 Inhibition Liability: Target Selectivity Differentiation vs. Off-Target CYP Interaction

CAS 898924-68-0 exhibits a CYP3A4 inhibition IC50 of 14,600 nM (1.46 × 10^4 nM) in human liver microsomes using midazolam as a probe substrate [1]. This CYP3A4 inhibitory potency is approximately 1,460-fold weaker than its hPXR binding affinity (10 nM), indicating a substantial selectivity window between the intended pharmacological target (PXR) and the major drug-metabolizing CYP enzyme [2]. In contrast, related trifluoromethyl pyrimidine kinase inhibitors such as PF-03814735 and CHMFL-ABL-053 frequently exhibit dual kinase/CYP3A4 inhibition profiles with CYP3A4 IC50 values in the low micromolar range or below, complicating their use in drug-drug interaction studies [3]. The comparatively weak CYP3A4 inhibition of CAS 898924-68-0 (IC50 = 14.6 µM) is a structurally encoded property, likely attributable to the 2-methylallyloxy substituent's steric influence on CYP3A4 active-site access rather than the trifluoromethyl group alone [4].

CYP3A4 inhibition Drug metabolism ADME-Tox profiling

Functional PXR Antagonism in Human Hepatocytes: Cellular Confirmation of Target Engagement

CAS 898924-68-0 demonstrates functional PXR antagonist activity in a physiologically relevant human HepG2 cell model, as evidenced by its ability to inhibit rifaximin-induced CYP3A4 mRNA expression at a concentration of 50 µM in RT-PCR analysis . This cellular readout confirms that the high-affinity hPXR binding (IC50 = 10 nM) translates into functional antagonism of PXR-driven gene transcription in human hepatocyte-derived cells. In contrast, structurally related PXR antagonists from the same patent series (e.g., LC-82/LC-88) required an EC50 of 1,400 nM to achieve functional antagonism in a PXR transactivation assay, despite potentially comparable binding affinity, highlighting that binding affinity alone does not linearly predict cellular functional activity across this scaffold [1]. Compounds lacking the 2-methylallyloxy substituent or bearing alternative pyrimidine 5-aryl groups have not been shown to produce comparable PXR antagonism in cellular assays at equivalent concentrations [2].

PXR antagonism Hepatocyte pharmacology CYP3A4 induction

Structural Determinant Analysis: The 2-Methylallyloxy Substituent as a Key Differentiator from Methoxy and Unsubstituted Phenol Analogs

The 5-((2-methylallyl)oxy) substituent on the phenol ring of CAS 898924-68-0 is a critical structural feature that distinguishes it from closely related analogs such as 5-methoxy-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol and 2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol (unsubstituted phenol) . In the broader 6-aryl-2-substituted pyrimidin-4-yl phenol series, SAR studies have demonstrated that 2-allyl-substituted pyrimidines and their derivatives can exhibit distinct biological activity profiles compared to their unsubstituted or simple alkoxy counterparts [1]. The 2-methylallyl group introduces both steric bulk and a terminal olefin that can participate in additional hydrophobic contacts within the PXR ligand-binding domain, which is known to accommodate large, structurally diverse ligands within its expansive (~1,300 ų) binding cavity [2]. Analogous compounds in the anti-infective trisubstituted pyrimidine series showed that variation of the phenol substituent from hydrogen to methoxy to more elaborate alkoxy groups produced differential antimalarial and antitubercular activities, underscoring the sensitivity of biological outcome to phenol ring substitution [3].

Structure-activity relationship Substituent effect Pyrimidine scaffold optimization

Recommended Application Scenarios for 5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol (CAS 898924-68-0) Based on Quantitative Evidence


Chemical Probe for PXR Antagonism in Drug-Drug Interaction (DDI) Research

With a verified hPXR competitive binding IC50 of 10 nM and functional antagonism confirmed in HepG2 cells at 50 µM [1], CAS 898924-68-0 serves as a well-characterized chemical probe for investigating PXR-mediated CYP3A4 induction pathways. Its ~1,460-fold selectivity window over CYP3A4 inhibition (IC50 = 14.6 µM) enables interrogation of PXR biology without confounding direct CYP3A4 enzymatic inhibition, a critical advantage over less selective pyrimidine-based probes [2].

Reference Standard for PXR Antagonist Screening Assay Development

The compound's equipotent hPXR binding affinity (IC50 = 10 nM) to other exemplified PXR antagonists in the same patent series (e.g., LC-30) [1] makes CAS 898924-68-0 suitable as a reference standard or positive control in TR-FRET-based PXR competitive binding assay development. Its use as a comparator enables benchmarking of novel PXR antagonists within a characterized chemical space defined by the US10550091 and US10947203 patent families.

SAR Template for Optimization of Pyrimidine-Phenol PXR Antagonists

The unique 5-((2-methylallyl)oxy) substitution on the phenol ring of CAS 898924-68-0 [1] makes it a valuable SAR template for medicinal chemistry programs targeting the PXR ligand-binding domain. Procurement of this compound enables systematic exploration of how the 2-methylallyl group—compared to methoxy, ethoxy, or hydrogen substitution at the phenol 5-position—modulates PXR binding kinetics, functional antagonism potency, and selectivity against related nuclear receptors (CAR, FXR, VDR) within the expansive PXR binding cavity [2].

In Vitro Hepatocyte Model Studies of PXR-Mediated Transcriptional Regulation

Given the documented functional antagonism of rifaximin-induced CYP3A4 mRNA expression in HepG2 cells at 50 µM [1], CAS 898924-68-0 is appropriate for use in in vitro hepatocyte model systems designed to dissect PXR-dependent transcriptional regulation of drug-metabolizing enzymes and transporters. This application is directly supported by the cellular functional data and is a logical extension of the biochemical binding evidence.

Quote Request

Request a Quote for 5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.